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Cat. No.: B1377975 Get Quote

The 5-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry

due to its unique three-dimensional and rigid structure, which offers a compelling advantage in

the design of novel therapeutic agents.[1] Its inherent sp³-rich character addresses the modern

drug design concept of "escaping flatland," moving away from traditional planar aromatic

compounds to explore more complex chemical space.[2][3] This structural rigidity and synthetic

tractability make it an attractive starting point for developing compounds with improved

physicochemical properties.[1][4]

Derivatives of the 5-azaspiro[3.5]nonane framework are being explored for a wide range of

therapeutic applications, including oncology, metabolic disorders, and central nervous system

(CNS) disorders.[4] The scaffold's versatility allows for its adaptation to interact with diverse

biological targets.[5] This guide provides a comprehensive overview of the biological activities

of 5-azaspiro[3.5]nonane derivatives, focusing on their mechanisms of action, and presents

detailed experimental protocols for their evaluation.

Therapeutic Applications and Biological Activities
The 5-azaspiro[3.5]nonane scaffold has been successfully integrated into compounds designed

to target distinct biological pathways, demonstrating its broad therapeutic potential.
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Certain derivatives of the closely related 2,7-diazaspiro[3.5]nonane have been identified as

potent covalent inhibitors of KRAS G12C, a critical target in non-small cell lung cancer.[5] The

spirocyclic framework plays a crucial role in orienting a reactive group to form a covalent bond

with the target protein, leading to irreversible inhibition.

Mechanism of Action: A Tale of Two Targets

The versatility of the 5-azaspiro[3.5]nonane scaffold allows for its adaptation to interact with

different biological targets.[5] In the case of KRAS G12C inhibition, the scaffold serves as a

rigid platform to position an electrophilic warhead, such as an acrylamide group, for optimal

covalent interaction with the mutant cysteine residue of the KRAS G12C protein.
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Caption: Covalent Inhibition of KRAS G12C by a 5-Azaspiro[3.5]nonane Derivative.

Pain and Inflammation: Inhibition of Fatty Acid Amide
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Derivatives of the closely related 7-azaspiro[3.5]nonane are potent inhibitors of Fatty Acid

Amide Hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system

responsible for breaking down anandamide.[1] By inhibiting FAAH, these compounds increase

anandamide levels, which can lead to analgesic, anxiolytic, and anti-inflammatory effects.[1]

The rigid spirocyclic core of 5-azaspiro[3.5]nonane derivatives helps to orient the necessary

functional groups for optimal interaction with the FAAH active site.[1]

Target Compound Class Potency Therapeutic Area

FAAH

7-azaspiro[3.5]nonane

and 1-oxa-8-

azaspiro[4.5]decane

ureas

k(inact)/K(i) > 1500

M⁻¹s⁻¹
Pain, Inflammation

Table 1: Biological Activity of FAAH Inhibitors with a Spirocyclic Scaffold.[5]

Metabolic Disorders: GPR119 Agonism
Derivatives of 7-azaspiro[3.5]nonane have been explored as potent agonists of G protein-

coupled receptor 119 (GPR119).[6] GPR119 is a promising target for the treatment of type 2

diabetes and obesity, as it is primarily expressed in pancreatic β-cells and intestinal L-cells.[6]

Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of

incretin hormones like GLP-1.[1][6] A novel class of 7-azaspiro[3.5]nonane GPR119 agonists

has been designed and synthesized, with one compound showing a favorable glucose-lowering

effect in diabetic rats.[7]
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Azaspiro[3.5]nonane Derivative (Agonist)
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Caption: Simplified GPR119 Signaling Pathway Activated by an Azaspiro[3.5]nonane-based

Agonist.[6]
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Anti-HIV Activity
Spiro-β-lactams, which share a core structural motif with 5-azaspiro[3.5]nonan-2-one, have

shown promising activity against the Human Immunodeficiency Virus (HIV).[1] This suggests

that the 5-azaspiro[3.5]nonane scaffold could serve as a valuable core for the development of

novel anti-HIV agents.[1]

Other Potential Applications
Antituberculosis Activity: A series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-

phenyl-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their in vitro

antituberculosis activity against M. tuberculosis H37Rv.[8] One compound showed 90%

inhibition of mycobacterial growth at a concentration of 6.25 µg/mL.[8]

Anticancer Activity: The same series of compounds were also evaluated for their cytotoxic

effects on a panel of 55 human tumor cell lines.[8] Some compounds showed favorable

cytotoxicity against ovarian and renal cancer cell lines.[8]

Antioxidant Activity: Spiro compounds, in general, have attracted significant interest for their

antioxidant properties.[9] While specific studies on 5-azaspiro[3.5]nonane derivatives are

limited, the broader class of spirocyclic compounds has shown promise in various

antioxidant assays.[9]

Experimental Protocols
The evaluation of the biological activity of 5-azaspiro[3.5]nonane derivatives requires robust

and reproducible experimental protocols.
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Caption: A Generalized Workflow for the Synthesis and Evaluation of Azaspirocyclic Scaffolds.
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FAAH Inhibition Assay
This protocol is based on the general principles of FAAH activity assays.

Objective: To determine the inhibitory potency of 5-azaspiro[3.5]nonane derivatives against

FAAH.

Materials:
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Human recombinant FAAH

FAAH substrate (e.g., anandamide)

Assay buffer (e.g., Tris-HCl with EDTA and BSA)

Test compounds (5-azaspiro[3.5]nonane derivatives)

Detection reagent (e.g., a fluorescent probe that reacts with a product of FAAH activity)

96-well microplate

Plate reader

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

Add a fixed amount of human recombinant FAAH to each well of the microplate.

Add the diluted test compounds to the wells and incubate for a specified time to allow for

compound binding to the enzyme.

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

Incubate the plate at 37°C for a predetermined time.

Stop the reaction and add the detection reagent.

Measure the signal (e.g., fluorescence) using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value.

GPR119 Agonist Assay (cAMP Measurement)
This protocol is based on the general principles of G-protein coupled receptor activation

assays.[1]
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Objective: To determine the agonist activity of 5-azaspiro[3.5]nonane derivatives on GPR119.

Materials:

A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells)

Cell culture medium

Assay buffer (e.g., HBSS with IBMX)

Test compounds (5-azaspiro[3.5]nonane derivatives)

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

96-well or 384-well microplate

Plate reader

Procedure:

Seed the GPR119-expressing cells into the microplate and culture overnight.

Remove the culture medium and add the assay buffer containing a phosphodiesterase

inhibitor (e.g., IBMX) to prevent cAMP degradation.

Prepare serial dilutions of the test compounds in the assay buffer.

Add the diluted test compounds to the wells and incubate at room temperature for a

specified time.

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the

chosen cAMP assay kit.[1]

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of

the test compound concentration.

Calculate the EC₅₀ value, which represents the concentration of the compound that elicits a

half-maximal response.[1]
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Synthesis of 5-Azaspiro[3.5]nonane Derivatives
The synthesis of 5-azaspiro[3.5]nonane and its derivatives is a key aspect of exploring their

biological activities. A patented synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane

involves a "self-cyclization" step of an N-chloroacetyl intermediate under basic conditions to

form a lactam, which is then reduced to yield the piperidine ring.[4] This method demonstrates

a robust approach to constructing the nitrogen-containing ring onto a pre-existing oxetane core.

[4]

A general synthetic route for 2,5-dioxa-8-azaspiro[3.5]nonane involves the following steps:

Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride to form an amide

intermediate.[10]

Self-cyclization of the intermediate in the presence of a base to generate a lactam.[10]

Reduction of the lactam to form the piperidine ring.[10]

Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.

[10]

Conclusion
The 5-azaspiro[3.5]nonane scaffold represents a valuable and versatile platform for the

development of novel therapeutics. Its unique three-dimensional structure provides a rigid

framework for the precise orientation of functional groups, enabling potent and selective

interactions with a variety of biological targets. As research in this area continues, it is

anticipated that 5-azaspiro[3.5]nonane derivatives will play an increasingly important role in the

discovery of new drugs for a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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